molecular formula C9H18O4 B12527500 Methyl (3S)-4-butoxy-3-hydroxybutanoate CAS No. 666740-63-2

Methyl (3S)-4-butoxy-3-hydroxybutanoate

Cat. No.: B12527500
CAS No.: 666740-63-2
M. Wt: 190.24 g/mol
InChI Key: KBLGBYVYWJIJCG-QMMMGPOBSA-N
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Description

Methyl (3S)-4-butoxy-3-hydroxybutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a butoxy group attached to a hydroxybutanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S)-4-butoxy-3-hydroxybutanoate typically involves the esterification of (3S)-4-butoxy-3-hydroxybutanoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-4-butoxy-3-hydroxybutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The butoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Sodium alkoxide in an alcohol solvent under reflux.

Major Products Formed

    Oxidation: Methyl (3S)-4-butoxy-3-oxobutanoate.

    Reduction: Methyl (3S)-4-butoxy-3-hydroxybutanol.

    Substitution: Methyl (3S)-4-alkoxy-3-hydroxybutanoate.

Scientific Research Applications

Methyl (3S)-4-butoxy-3-hydroxybutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (3S)-4-butoxy-3-hydroxybutanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3S)-4-methoxy-3-hydroxybutanoate
  • Methyl (3S)-4-ethoxy-3-hydroxybutanoate
  • Methyl (3S)-4-propoxy-3-hydroxybutanoate

Uniqueness

Methyl (3S)-4-butoxy-3-hydroxybutanoate is unique due to the presence of the butoxy group, which imparts distinct physicochemical properties compared to its methoxy, ethoxy, and propoxy analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Properties

CAS No.

666740-63-2

Molecular Formula

C9H18O4

Molecular Weight

190.24 g/mol

IUPAC Name

methyl (3S)-4-butoxy-3-hydroxybutanoate

InChI

InChI=1S/C9H18O4/c1-3-4-5-13-7-8(10)6-9(11)12-2/h8,10H,3-7H2,1-2H3/t8-/m0/s1

InChI Key

KBLGBYVYWJIJCG-QMMMGPOBSA-N

Isomeric SMILES

CCCCOC[C@H](CC(=O)OC)O

Canonical SMILES

CCCCOCC(CC(=O)OC)O

Origin of Product

United States

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